ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
The exact mass of the compound this compound is 384.13730193 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 3-[7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO5/c1-3-26-21(24)11-10-19-14(2)18-9-8-17(12-20(18)28-22(19)25)27-13-15-4-6-16(23)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYIIBLIQCVRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of chromenone derivatives. Its complex structure, characterized by a chromenone core and various functional groups, suggests significant potential for biological activity. This article explores the biological activities, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.39 g/mol. The presence of the fluorobenzyl group and the propanoate ester enhances its solubility and potential interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has revealed several promising pharmacological properties:
- Antioxidant Activity : Compounds with chromenone structures are known for their antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.
- Anticancer Potential : Similar chromenone derivatives have shown cytotoxic effects against various cancer cell lines, indicating a possible mechanism for inducing apoptosis in tumor cells.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : The structure allows for potential binding to specific receptors, altering signaling pathways associated with inflammation and cell proliferation.
Comparative Analysis
To understand its unique properties, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | Lacks halogen substituents; simpler structure | |
| Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarin | Similar coumarin core but different substituents | |
| Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarin | Contains bromine instead of chlorine; different reactivity |
The unique combination of fluorine and the chromenone core in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}}propanoate:
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Study on Antioxidant Activity : A study demonstrated that chromenone derivatives exhibit significant scavenging activity against free radicals, suggesting potential applications in oxidative stress-related conditions.
"Chromone derivatives showed remarkable antioxidant properties, which could be harnessed for therapeutic applications" .
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Anti-inflammatory Research : Another investigation indicated that similar compounds could reduce pro-inflammatory cytokines in vitro, highlighting their potential in managing inflammatory diseases.
"Compounds with chromenone structures have shown promise in inhibiting inflammatory responses" .
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Anticancer Studies : Research involving analogs of this compound revealed cytotoxic effects against various cancer cell lines, indicating a pathway for further exploration into cancer therapies.
"Cytotoxicity assays confirmed that certain chromenone derivatives effectively induced apoptosis in cancer cells" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
